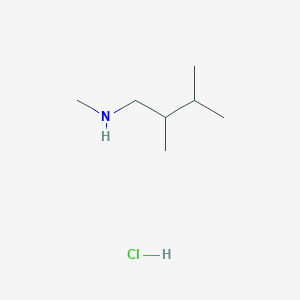

N,2,3-Trimethylbutan-1-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N,2,3-Trimethylbutan-1-amine;hydrochloride” is an organic compound . It is also known by its IUPAC name "2,3,3-trimethylbutan-1-amine hydrochloride" .

Molecular Structure Analysis

The molecular structure of “N,2,3-Trimethylbutan-1-amine;hydrochloride” can be represented by the InChI code:1S/C7H17N.ClH/c1-6(5-8)7(2,3)4;/h6H,5,8H2,1-4H3;1H . Physical And Chemical Properties Analysis

“N,2,3-Trimethylbutan-1-amine;hydrochloride” appears as a powder . It has a molecular weight of 151.68 . The compound should be stored at room temperature .科学的研究の応用

Polyelectrolyte Interactions : The kinetics of the amination of chloromethylated polystyrene with 2-aminobutanol in dioxane has been studied, highlighting the interactions in polyelectrolytes and their reactivity (Kawabe & Yanagita, 1971).

Asymmetric Synthesis in Organic Chemistry : A study on the asymmetric synthesis of α-branched amines via Rh(III)-catalyzed C–H bond functionalization shows the role of this compound in organic synthesis (Wangweerawong, Bergman, & Ellman, 2014).

Enzymatic Resolution in Chemical Synthesis : Enzymatic resolution involving 3-hydroxy-4-(tosyloxy)butanenitrile, related to N,2,3-Trimethylbutan-1-amine hydrochloride, was studied for the synthesis of specific compounds like GABOB and Carnitine Hydrochloride (Kamal, Khanna, & Krishnaji, 2007).

Chemical Structure and Bonding : Research on the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, including N,2,3-Trimethylbutan-1-amine hydrochloride, explores molecular interactions and bonding (Castaneda, Denisov, & Schreiber, 2001).

Thermal and Catalytic Dehydrogenation Reactions : A study on the thermal and catalytic dehydrogenation reactions of amine-thioboranes includes insights into the behavior of compounds like N,2,3-Trimethylbutan-1-amine hydrochloride under various conditions (Robertson, Haddow, & Manners, 2012).

Electrochemiluminescence Studies : The study of electrochemiluminescence of ruthenium (II) tris(bipyridine) encapsulated in sol-gel glasses, involving tertiary amines like N,2,3-Trimethylbutan-1-amine hydrochloride, provides insights into the role of these compounds in electrochemiluminescence (Collinson, Novák, Martín, & Taussig, 2000).

Environmental Applications : A study on the separation of amine-insoluble species by flotation with nano and microbubbles highlights the environmental applications of such compounds (Calgaroto, Azevedo, & Rubio, 2016).

Synthesis and Characterization in Nanotechnology : The synthesis and characterization of amine-functionalized silica, involving compounds related to N,2,3-Trimethylbutan-1-amine hydrochloride, are crucial in nanotechnology and material science (Soto-Cantu, Cueto, Koch, & Russo, 2012).

特性

IUPAC Name |

N,2,3-trimethylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-6(2)7(3)5-8-4;/h6-8H,5H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHWVGPETGRBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2,3-Trimethylbutan-1-amine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Difluoro-6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2699968.png)

![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699971.png)

![1-{4-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-3-fluorophenyl}ethan-1-one](/img/structure/B2699982.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2699987.png)

![2-(6-Hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2699988.png)